Fluoroacetyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClFO/c3-2(5)1-4/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHDTYQJAQDBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClFO | |
| Record name | FLUOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID4059885 | |
| Record name | Fluoroacetyl chloride | |
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Molecular Weight |
96.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluoroacetyl chloride is a liquid. (EPA, 1998), Liquid; [CAMEO] Clear liquid; [MSDSonline] | |
| Record name | FLUOROACETYL CHLORIDE | |
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| Record name | Fluoroacetyl chloride | |
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CAS No. |
359-06-8 | |
| Record name | FLUOROACETYL CHLORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Fluoroacetyl chloride | |
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| Record name | Fluoroacetyl chloride | |
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| Record name | Acetyl chloride, 2-fluoro- | |
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| Record name | Fluoroacetyl chloride | |
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| Record name | Fluoroacetyl chloride | |
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| Record name | FLUOROACETYL CHLORIDE | |
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| Record name | FLUOROACETYL CHLORIDE | |
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Synthesis and Preparation Methodologies
Established Synthetic Routes of Fluoroacetyl Chloride
The preparation of this compound is predominantly achieved through two well-established pathways: the formation of the acyl chloride from fluoroacetic acid and the direct acylation of fluoro-substituted precursors.
A common and effective method for synthesizing this compound is the conversion of fluoroacetic acid using a chlorinating agent. This approach is a standard procedure for the preparation of many acyl chlorides.
The reaction of fluoroacetic acid with thionyl chloride (SOCl₂) is a widely employed method for the synthesis of this compound. google.com In this reaction, the hydroxyl group of the carboxylic acid is replaced by a chloride ion, forming the acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates their removal from the reaction mixture and drives the reaction to completion. commonorganicchemistry.com
FCH₂COOH + SOCl₂ → FCH₂COCl + SO₂ + HCl
This process is typically carried out by stirring the carboxylic acid in neat thionyl chloride, often at reflux temperatures, for several hours to ensure complete conversion. commonorganicchemistry.com
The rate of the reaction between a carboxylic acid and thionyl chloride can be significantly increased by using a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comjcsp.org.pk DMF acts as a catalyst by reacting with the chlorinating agent to form a Vilsmeier reagent, an electrophilic iminium salt. This intermediate is more reactive than the chlorinating agent itself and readily reacts with the carboxylic acid to form the acyl chloride, regenerating the catalyst in the process. researchgate.net
The catalytic cycle involving DMF can be summarized in the following steps:
Formation of the Vilsmeier reagent from DMF and the chlorinating agent.
Reaction of the Vilsmeier reagent with the carboxylic acid to form a reactive intermediate.
Collapse of the intermediate to yield the acyl chloride, with the release of byproducts and regeneration of the DMF catalyst.
The use of catalytic DMF allows for milder reaction conditions and often leads to higher yields and purity of the final product. jcsp.org.pk
Table 1: Reaction Conditions for the Synthesis of Acyl Chlorides from Carboxylic Acids
| Reactant | Chlorinating Agent | Catalyst | Typical Conditions |
| Carboxylic Acid | Thionyl Chloride (SOCl₂) | None | Neat SOCl₂, reflux |
| Carboxylic Acid | Thionyl Chloride (SOCl₂) | DMF (catalytic) | DCM, Room Temperature |
| Carboxylic Acid | Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | DCM, Room Temperature |
An alternative approach to synthesizing derivatives of this compound involves the direct acylation of fluoro-substituted precursors. This method is particularly useful for creating specific esters or amides of fluoroacetic acid.
The acylation of 3-chloro-2-fluorophenol (B1350553) with this compound results in the formation of 3-chloro-2-fluorophenyl fluoroacetate (B1212596). This reaction is a representative example of O-acylation of a substituted phenol (B47542). The hydroxyl group of the phenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. researchgate.net
The general scheme for this reaction is:
FCH₂COCl + HOC₆H₃(Cl)(F) → FCH₂COOC₆H₃(Cl)(F) + HCl
This type of reaction is a standard method for the preparation of phenolic esters.
The acylation of phenols is often carried out in the presence of a base catalyst, such as triethylamine (B128534) (Et₃N). The base plays a crucial role in activating the phenol by deprotonating the hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide ion then readily attacks the acyl chloride. The triethylamine also serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction, preventing it from protonating the starting phenol or the product and driving the equilibrium towards the formation of the ester. researchgate.net
The mechanism involving a base catalyst can be outlined as follows:
Deprotonation of the phenol by the base to form a phenoxide ion.
Nucleophilic attack of the phenoxide ion on the acyl chloride.
Formation of the ester and a chloride ion.
The chloride ion combines with the protonated base to form a salt.
Table 2: Key Components in the Acylation of Phenols
| Component | Role in the Reaction |
| Phenol | Nucleophile (after deprotonation) |
| Acyl Chloride | Electrophile |
| Base Catalyst (e.g., Triethylamine) | Activates the phenol and neutralizes HCl byproduct |
Reaction of Sodium Fluoroacetate with Phosphorus Pentachloride
A conventional and historically significant method for preparing this compound involves the reaction of sodium fluoroacetate with phosphorus pentachloride (PCl₅). This synthesis was described as early as 1948 by William E. Truce, who undertook the preparation due to the compound's potential value in introducing the fluoroacetyl group (-COCH₂F) into organic molecules. google.com
The reaction proceeds by using phosphorus pentachloride as a chlorinating agent to convert the carboxylate group of sodium fluoroacetate into an acyl chloride. This is a standard method for converting carboxylic acid salts to their corresponding acyl chlorides. nih.gov
Reaction Scheme: FCH₂COONa + PCl₅ → FCH₂COCl + POCl₃ + NaCl
This method has been noted as a standard procedure for creating typical carboxylic acid derivatives from sodium fluoroacetate. nih.gov However, challenges related to scaling up syntheses that start from the anhydrous sodium salt have been reported for similar halogenated acyl chlorides, which can present difficulties on an industrial scale. google.com
Advanced and Emerging Synthetic Techniques
While traditional methods are well-established, newer techniques focus on industrial scalability and the specialized synthesis of radiolabeled versions of the compound.
Ultrasound-Assisted Cyclocondensation Approaches
Information on the specific application of ultrasound-assisted cyclocondensation approaches for the synthesis of this compound is not available in the reviewed scientific literature.
Patent-Disclosed Processes for Industrial Scalability
For the production of related compounds like chloro- and bromo-fluoroacetyl chloride, a one-step process has been patented. This method involves heating an alkyl ester of the corresponding halofluoroacetic acid with chlorosulfonic acid and distilling the resulting acid chloride as it is formed. google.com
Key features of this patented industrial process include:
Starting Materials: An alkyl ester of a haloacetic acid (e.g., ethyl chlorofluoroacetate). google.com
Reagent: Chlorosulfonic acid. google.com
Conditions: Heating the mixture to a temperature range of 70°C to 250°C. google.com
Purification: The product, the haloacetyl chloride, is distilled directly from the reaction mixture as it forms. google.com
This approach is considered more convenient for large-scale production than multi-step processes that involve isolating the highly water-soluble and hygroscopic haloacetic acid intermediate. google.com Patents for other compounds, such as dithis compound, describe reacting precursors with various chloride compounds like silicon tetrachloride (SiCl₄) and aluminum chloride (AlCl₃). google.com
Radiosynthesis of [¹⁸F]this compound ([¹⁸F]FAcCl)
The synthesis pathway can be summarized in the following stages:
| Stage | Description | Precursor(s) | Reagent(s) | Product | Radiochemical Yield |
| 1 | Nucleophilic Fluorination | Ethyl bromoacetate (B1195939) or Ethyl tosyloxyacetate | [¹⁸F]Fluoride ion, Kryptofix 2.2.2 | [¹⁸F]Fluoroethyl acetate (B1210297) | 95% (from bromo-), 89% (from tosyloxy-) |
| 2 | Hydrolysis | [¹⁸F]Fluoroethyl acetate | 0.5M Potassium Hydroxide (B78521) (KOH) | [¹⁸F]Fluoroacetic acid, potassium salt | Not specified separately |
| 3 | Acyl Chloride Formation | [¹⁸F]Fluoroacetic acid, potassium salt | Phthaloyl dichloride | [¹⁸F]this compound ([¹⁸F]FAcCl) | 45 ± 10% |
The initial step in the radiosynthesis is a nucleophilic substitution reaction. No-carrier-added [¹⁸F]fluoride ion is reacted with a precursor, either ethyl bromoacetate or ethyl tosyloxyacetate. The reaction is facilitated by the presence of a phase-transfer catalyst, Kryptofix 2.2.2, in acetonitrile (B52724) (MeCN) as the solvent. This step yields [¹⁸F]fluoroethyl acetate.
The radiochemical yields for this fluorination step are high, reported as 95% when starting from the bromo- derivative and 89% from the tosyloxy- derivative, as determined by radio-thin-layer chromatography (radioTLC).
Following the successful incorporation of the ¹⁸F isotope, the resulting [¹⁸F]fluoroethyl acetate is hydrolyzed. This is achieved by reacting it with a 0.5M solution of potassium hydroxide (KOH). The hydrolysis step converts the ester into the potassium salt of [¹⁸F]fluoroacetic acid. This intermediate is then used directly in the subsequent step to generate the final product.
Conversion to [¹⁸F]FAcCl using Phthaloyl Dichloride
The synthesis of [¹⁸F]this compound ([¹⁸F]FAcCl), a valuable reagent for introducing the fluorine-18 (B77423) isotope into molecules for Positron Emission Tomography (PET) imaging, can be achieved through the reaction of a [¹⁸F]fluoroacetate salt with phthaloyl dichloride. snmjournals.org The process begins with the preparation of the potassium [¹⁸F]fluoroacetate salt. This is typically accomplished by reacting no-carrier-added [¹⁸F]fluoride ion with a precursor like ethyl bromoacetate or ethyl tosyloxyacetate in the presence of Kryptofix 2.2.2, followed by hydrolysis with potassium hydroxide (KOH). snmjournals.org
The subsequent and crucial step involves the reaction of the dried [¹⁸F]fluoroacetate salt with phthaloyl dichloride. This conversion generates [¹⁸F]FAcCl in the gas phase. snmjournals.org The gaseous product is then transferred, typically using a stream of nitrogen (N₂), into an ice-cold solution containing the target molecule for labeling. snmjournals.org Research has demonstrated that this method can produce [¹⁸F]FAcCl with a radiochemical yield of 45 ± 10%. snmjournals.org The resulting [¹⁸F]fluoroacetylated products are then purified, commonly by using semi-preparative High-Performance Liquid Chromatography (HPLC). snmjournals.org
| Parameter | Value/Condition | Source |
| Precursor for [¹⁸F]fluoroacetate | Ethyl bromoacetate or Ethyl tosyloxyacetate | snmjournals.org |
| Reagent for [¹⁸F]FAcCl formation | Phthaloyl dichloride | snmjournals.org |
| State of [¹⁸F]FAcCl produced | Gas-phase | snmjournals.org |
| Radiochemical Yield | 45 ± 10% (n=18) | snmjournals.org |
| Purification Method | Semi-preparative HPLC | snmjournals.org |
Influence of Reaction Conditions on Synthetic Outcomes
The successful synthesis of this compound is highly dependent on the careful control of various reaction conditions. google.com Factors such as temperature, the choice of solvent, and strategies for purification directly impact the yield, purity, and formation of side-products. google.comgoogle.com
Temperature Control and Side-Product Formation
Temperature is a critical parameter in the synthesis of acyl chlorides, influencing both reaction rate and selectivity. For related halogenated acetyl chlorides, syntheses have been shown to work well at low temperatures, which can be advantageous for minimizing the formation of unwanted side-products, such as hydrogen fluoride (B91410) (HF). google.com However, specific transformations may require elevated temperatures to proceed efficiently. For instance, certain processes for converting intermediates into the final acyl chloride product employ temperatures ranging from 70°C to 110°C. google.com In other preparative methods, a broader temperature range of 70°C to 250°C is utilized, with the product being distilled off as it forms to shift the reaction equilibrium and prevent degradation. google.com The optimal temperature is therefore highly dependent on the specific reactants and pathway chosen.
| Synthesis Context | Recommended Temperature Range | Purpose / Notes | Source |
| General Synthesis | Low temperatures (e.g., room temp) | Reduce risk of unwanted side products (e.g., HF) | google.com |
| Intermediate Conversion | 70°C - 110°C | Drive conversion to final product | google.com |
| Ester to Acid Chloride | 70°C - 250°C | Product is distilled as it is formed | google.com |
Purity and Yield Optimization
Maximizing the purity and yield of this compound requires careful optimization of the synthetic protocol. Key strategies include controlling reagent stoichiometry, adding catalysts or yield-improving agents, and employing effective purification techniques.
For instance, in syntheses starting from alkyl esters, using at least one molar equivalent of the chlorinating agent is recommended for achieving the best yields. google.com Furthermore, the addition of an aromatic carboxylic acid chloride, such as phthaloyl chloride or benzoyl chloride, has been shown to improve the yield of the desired halothis compound. google.com
Controlling the reaction to proceed in a stepwise manner can also be a method to achieve a more defined product outcome. google.com Once the reaction is complete, purification is essential. Distillation is a common method for non-radioactive preparations, separating the lower-boiling point this compound from less volatile starting materials and byproducts. google.com For high-purity applications, such as the preparation of radiolabeled compounds, techniques like semi-preparative HPLC are employed to isolate the product from even trace impurities. snmjournals.org
Reaction Mechanisms and Pathways
Nucleophilic Acyl Substitution Reactions
The hallmark reaction of fluoroacetyl chloride is nucleophilic acyl substitution. masterorganicchemistry.com In this two-step mechanism, a nucleophile attacks the carbonyl carbon, followed by the expulsion of the chloride leaving group. libretexts.org This addition-elimination sequence is characteristic of carboxylic acid derivatives. libretexts.org Acyl chlorides are the most reactive among these derivatives, readily undergoing substitution with a wide range of nucleophiles. chemistrysteps.comkhanacademy.org
When this compound reacts with alcohols or amines, the general mechanism follows the nucleophilic acyl substitution pathway. tldl.club
Reaction with Alcohols (Alcoholysis): The oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate. tldl.club Subsequently, a proton is transferred from the attacking alcohol moiety, often to another alcohol molecule or a weak base, and the chloride ion is eliminated to regenerate the carbonyl double bond, yielding an ester. chemistrysteps.comtldl.club
Reaction with Amines (Aminolysis): The nitrogen atom of ammonia (B1221849), a primary amine, or a secondary amine attacks the carbonyl carbon. libretexts.org Similar to alcoholysis, a tetrahedral intermediate is formed. tldl.club A second molecule of the amine then acts as a base to deprotonate the nitrogen, facilitating the elimination of the chloride ion and the formation of the corresponding amide. tldl.clublibretexts.org
The reaction of this compound with alcohols and amines provides a direct route to the synthesis of fluoroacetate (B1212596) esters and fluoroacetamides, respectively. chemistrysteps.comlibretexts.org Due to the high reactivity of the acyl chloride, these reactions are typically rapid and efficient. fishersci.it
Ester Formation: this compound reacts readily with alcohols to form fluoroacetate esters and hydrogen chloride. chemistrysteps.com A base like pyridine (B92270) is often added to neutralize the HCl byproduct. wikipedia.org
Amide Formation: The reaction with ammonia yields the primary amide, 2-fluoroacetamide. libretexts.org Primary and secondary amines react similarly to produce N-substituted and N,N-disubstituted 2-fluoroacetamides. libretexts.org Typically, two equivalents of the amine are used: one as the nucleophile and the second to neutralize the hydrogen chloride formed. libretexts.org
| Reactant | Nucleophile | Product | Reaction Type |
|---|---|---|---|
| This compound | Alcohol (R-OH) | Fluoroacetate Ester (FCH₂COOR) | Esterification |
| This compound | Ammonia (NH₃) | 2-Fluoroacetamide (FCH₂CONH₂) | Amidation |
| This compound | Primary Amine (R-NH₂) | N-substituted 2-fluoroacetamide (FCH₂CONHR) | Amidation |
| This compound | Secondary Amine (R₂NH) | N,N-disubstituted 2-fluoroacetamide (FCH₂CONR₂) | Amidation |
The precise mechanism of nucleophilic acyl substitution for acyl chlorides has been a subject of detailed study, with discussion centering on whether the reaction proceeds through a distinct tetrahedral intermediate (addition-elimination pathway) or a more concerted Sɴ2-like mechanism. wikipedia.orgnih.gov
A tetrahedral intermediate is a species where the initially trigonal planar, sp²-hybridized carbonyl carbon is transformed into a tetrahedral, sp³-hybridized center following nucleophilic attack. wikipedia.org For many nucleophilic acyl substitutions, this intermediate is a discrete species on the reaction pathway. masterorganicchemistry.comwikipedia.org However, for highly reactive substrates like acyl chlorides, the lifetime of this intermediate may be very short, leading to a mechanism that resembles a concerted Sɴ2 reaction. nih.govresearchgate.net An Sɴ2 reaction involves a single transition state where the nucleophile attacks and the leaving group departs simultaneously. masterorganicchemistry.comorganic-chemistry.orgyoutube.com
Theoretical and computational studies have provided significant insight into the mechanistic spectrum of acyl chloride reactions. nih.govresearchgate.net Density functional theory (DFT) calculations on the reaction of chloride ions with formyl chloride and acetyl chloride did not locate a stable tetrahedral intermediate, suggesting a concerted Sɴ2-like pathway involving a pi-attack on the C=O bond. nih.gov Similar computational studies on the hydrolysis of acetyl chloride and chloroacetyl chloride also support a concerted, one-step Sɴ2 mechanism. researchgate.net For these reactions, the transition state possesses a distorted tetrahedral geometry. researchgate.net Given the structural similarities, the reactions of this compound are expected to follow comparable Sɴ2-like pathways, particularly with strong nucleophiles.
The solvent plays a crucial role in the solvolysis of acyl chlorides and can influence the reaction mechanism. koreascience.kr While many reactions proceed via an associative or Sɴ2-like pathway, a unimolecular Sɴ1-like mechanism can become competitive, particularly in highly ionizing, weakly nucleophilic solvents. nih.govresearchgate.netcdnsciencepub.com
This Sɴ1-like pathway involves the ionization of the carbon-chlorine bond as the rate-determining step to form an acylium ion intermediate, which is then rapidly captured by the solvent (nucleophile). cdnsciencepub.com Studies on acetyl chloride solvolysis have shown that the reaction proceeds through an ionization pathway with significant nucleophilic solvation of the transition state. cdnsciencepub.commdpi.com The use of polar, hydrogen-bond donating (protic) solvents can stabilize the developing ions, favoring this pathway. libretexts.org For this compound, solvolysis in highly ionizing solvents like aqueous fluoroalcohols could therefore exhibit Sɴ1 characteristics. koreascience.krnih.gov
Role of Tetrahedral Intermediates versus Concerted Sɴ2 Pathways
Hydrolysis Mechanisms
This compound reacts readily with water in a hydrolysis reaction to form fluoroacetic acid and hydrogen chloride. nih.govyoutube.com This high reactivity is due to the presence of two electronegative atoms (oxygen and chlorine) attached to the carbonyl carbon, which makes it highly electrophilic and susceptible to nucleophilic attack by water. quora.com
The mechanism is a nucleophilic acyl substitution where a water molecule acts as the nucleophile. chemistryscl.com
Nucleophilic Attack: A water molecule attacks the electron-deficient carbonyl carbon. chemistryscl.com
Tetrahedral Intermediate/Transition State: This leads to a tetrahedral intermediate (or a transition state with tetrahedral character), where the oxygen from the water is positively charged and the carbonyl oxygen is negatively charged. youtube.com
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. youtube.comchemistryscl.com
Deprotonation: A second water molecule acts as a base, removing a proton from the oxonium ion to yield the final products: fluoroacetic acid and a hydronium ion (which combines with the chloride ion to form HCl). chemistryscl.com
This reaction is typically rapid and exothermic. youtube.com
Formation of Fluoroacetic Acid and Hydrochloric Acid
The chemical equation for the hydrolysis of this compound is as follows:
CH₂F-COCl + H₂O → CH₂F-COOH + HCl
Factors Influencing Hydrolysis Rates
The rate of hydrolysis of this compound is influenced by several key factors, including the electronic properties of the molecule and the reaction conditions.
Electronic Effects : The presence of the highly electronegative fluorine atom has a significant impact on the reactivity of the carbonyl group. The fluorine atom exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon. This makes the carbonyl carbon more susceptible to nucleophilic attack by water. nih.gov Consequently, the rate of hydrolysis for fluoroacetyl derivatives is notably faster than their non-fluorinated counterparts. For instance, the uncatalyzed hydrolysis of fluoroacetyl-CoA is an order of magnitude faster than that of acetyl-CoA. nih.gov
Temperature : As with most chemical reactions, the rate of hydrolysis increases with temperature. epa.govscience.gov Higher temperatures provide the reactant molecules with greater kinetic energy, leading to more frequent and energetic collisions, thereby increasing the likelihood of a successful reaction.
pH : The pH of the aqueous environment can affect the hydrolysis rate. While the reaction proceeds in neutral water, the presence of acids or bases can catalyze the process. epa.gov
Water Concentration : In industrial settings, the amount of water used can be a critical factor. While water is a necessary reactant, using a large excess can complicate the purification of the final product, fluoroacetic acid. This is because fluoroacetic acid can form an azeotropic mixture with water, making their separation by distillation difficult. google.com Therefore, controlling the stoichiometry of water is important for process efficiency.
Friedel-Crafts Acylation Reactions
This compound is a valuable reagent for introducing the fluoroacetyl group (-COCH₂F) into aromatic compounds through the Friedel-Crafts acylation reaction. wikipedia.org This electrophilic aromatic substitution reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comwikipedia.org
The mechanism begins with the reaction between this compound and the Lewis acid catalyst. The Lewis acid coordinates to the chlorine atom of the acyl chloride, which facilitates the departure of the chloride to form a highly reactive and resonance-stabilized electrophile known as an acylium ion ([CH₂F-CO]⁺). masterorganicchemistry.com This acylium ion is the key electrophilic species that then attacks the electron-rich aromatic ring. The aromatic ring acts as a nucleophile, and a C-C bond is formed between the ring and the acylium ion, leading to a carbocation intermediate known as a sigma complex or arenium ion. Finally, a proton is eliminated from the ring, and the aromaticity is restored, yielding the fluoroacetylated aromatic ketone as the product. organic-chemistry.org A key advantage of Friedel-Crafts acylation is that the product ketone is less reactive than the starting aromatic compound, which prevents further acylation reactions. wikipedia.orgorganic-chemistry.org
Intramolecular Friedel-Crafts Acylation
The Friedel-Crafts acylation can also occur intramolecularly when the acyl chloride moiety and the aromatic ring are part of the same molecule. masterorganicchemistry.com This reaction is a powerful method for synthesizing polycyclic compounds by forming new rings. Intramolecular Friedel-Crafts acylation is particularly effective for the formation of five-, six-, and seven-membered rings. masterorganicchemistry.comscience.gov
In a typical intramolecular reaction involving a this compound derivative, the fluoroacetyl group acylates a position on the tethered aromatic ring, leading to a cyclic ketone. The reaction is promoted by a Lewis acid or a strong protic acid, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), which facilitates the formation of the necessary acylium ion intermediate. masterorganicchemistry.com The success and regioselectivity of the cyclization depend on the length and nature of the chain connecting the aromatic ring and the acyl chloride group.
Catalytic Hydroarylation with Phenols
The reaction of this compound with phenols is a form of acylation. Phenols can undergo acylation on either the hydroxyl group (O-acylation) to form an ester or on the aromatic ring (C-acylation) to form a hydroxyketone. niu.edu
O-acylation is typically the kinetically favored product, especially under basic conditions (like the Schotten-Baumann reaction), leading to the formation of a phenyl fluoroacetate ester. lew.ro The reaction proceeds via nucleophilic attack of the phenoxide ion on the carbonyl carbon of this compound.
C-acylation is a Friedel-Crafts type reaction where the aromatic ring of the phenol (B47542) acts as the nucleophile. This reaction is often promoted by a Lewis acid catalyst. While direct C-acylation can be challenging due to the competing O-acylation, the ester formed from O-acylation can sometimes be rearranged to the C-acylated product under Friedel-Crafts conditions, a process known as the Fries rearrangement. The kinetic results for the reaction of acyl chlorides with phenols in acetonitrile (B52724) suggest a competition between an ionic mechanism and an addition-intermediate mechanism. niu.edu
Theoretical and Computational Investigations of Reaction Pathways
Theoretical and computational chemistry provides significant insights into the reaction pathways, conformational stability, and electronic properties of this compound. acs.orgacs.org These methods allow for the detailed examination of transition states and intermediates that may be difficult to observe experimentally. Computational studies on related molecules, such as chloroacetyl chloride, have explored various decomposition pathways, identifying the most favorable routes and products based on barrier heights and reaction energies. researchgate.net Similar approaches can be applied to understand the thermal stability and reaction mechanisms of this compound.
Kinetic studies, often complemented by computational analysis, highlight the importance of the inductive electron-withdrawing effect of the fluorine substituent in activating the carbonyl group for nucleophilic attack. This intrinsic polarization is a primary determinant of specificity in reactions like hydrolysis. acs.orgacs.org
Density Functional Theory (DFT) Studies on Mechanisms
While specific DFT studies detailing the complete reaction mechanisms of this compound are not extensively documented in publicly available research, the principles of such analyses can be understood from studies on analogous acyl chlorides. researchgate.net DFT is a computational method used to investigate the electronic structure of many-body systems, making it a powerful tool for mapping out reaction pathways. nih.gov For acyl chlorides, DFT calculations are typically employed to explore mechanisms like nucleophilic acyl substitution. researchgate.net
These studies generally involve optimizing the geometries of reactants, products, transition states, and intermediates. For a related compound, chloroacetyl chloride, DFT computations have been used to investigate its hydrolysis, revealing that the reaction proceeds via a concerted, one-step SN2 mechanism. researchgate.net In such a mechanism, the nucleophile (e.g., a water molecule) attacks the carbonyl carbon, leading to a distorted tetrahedral transition state. researchgate.net It is plausible that this compound follows similar substitution pathways, though the electronic influence of the fluorine atom would quantitatively alter the energetics and structure of the transition states. DFT calculations can also elucidate the role of solvents, which can act as catalysts by stabilizing transition states. researchgate.net
Analysis of Transition Structures and Intermediates
The analysis of transition structures is a cornerstone of understanding reaction mechanisms. A transition state represents the highest energy point along a reaction coordinate, and its geometry provides critical clues about the mechanism. For reactions involving acyl halides, computational methods like DFT and ab initio calculations are used to locate and characterize these fleeting structures. rsc.org
In nucleophilic substitution reactions of acyl chlorides, the transition state typically features a tetrahedral-like carbon atom at the carbonyl center, with the incoming nucleophile and the leaving chloride ion partially bonded. researchgate.net Studies on related molecules predict that for a concerted SN2-type reaction, the transition state involves a single energy maximum. researchgate.net For stepwise mechanisms, computationally identified intermediates, which are local minima on the potential energy surface, would also be characterized. While specific transition state geometries for this compound reactions are not detailed in the available literature, studies on similar halogenated acetyl chlorides provide a model for what to expect. For instance, the transition state for the hydrolysis of chloroacetyl chloride is found to be tighter and less polar than that of acetyl chloride. researchgate.net
Energy Profiles and Reaction Feasibility
Computational chemistry allows for the precise calculation of these energy profiles. For example, ab initio and DFT calculations on the halogen transfer reactions of acetyl radicals with alkyl halides have been used to determine energy barriers, which range from approximately 25 to 89 kJ mol⁻¹. rsc.org While a complete energy profile for a specific reaction of this compound is not available in the cited literature, the principles remain the same. A low activation energy suggests a kinetically favorable and fast reaction, while a large negative reaction energy indicates a thermodynamically favorable process. The computational determination of these profiles is essential for predicting whether a proposed reaction pathway is viable under given conditions.
Conformational Isomerism and Potential Energy Surfaces
This compound (CH₂FC(O)Cl) exhibits conformational isomerism due to rotation around the carbon-carbon single bond. aip.org Computational and experimental studies have identified two primary conformers: a trans form and a higher-energy cis form, defined by the dihedral angle between the fluorine and chlorine atoms. aip.org
Ab initio Hartree-Fock calculations and analysis of far-infrared spectra have been used to construct a detailed potential energy surface for this internal rotation. aip.org The trans conformer, where the halogen atoms are positioned opposite each other, is the more stable form. The cis conformer is less stable, with a calculated enthalpy difference between the two forms of 541 ± 45 cm⁻¹ (1.55 ± 0.13 kcal/mol) in the gaseous state. aip.org
The energy barriers for interconversion between these conformers have also been determined. The barrier to rotate from the more stable trans form to the cis form is 1455 ± 25 cm⁻¹ (4.16 ± 0.07 kcal/mol). Conversely, the barrier for the cis to trans conversion is lower, at 914 ± 24 cm⁻¹ (2.61 ± 0.07 kcal/mol). aip.org These values define the shape of the potential energy surface and dictate the dynamics of conformational change. aip.org
Table of Conformational Energy Data for this compound (Gas Phase)
This table summarizes the experimentally derived energy differences and rotational barriers for the conformers of this compound. aip.org
| Parameter | Value (cm⁻¹) | Value (kcal/mol) |
| Enthalpy Difference (ΔHcis-trans) | 541 ± 45 | 1.55 ± 0.13 |
| Rotational Barrier (trans → cis) | 1455 ± 25 | 4.16 ± 0.07 |
| Rotational Barrier (cis → trans) | 914 ± 24 | 2.61 ± 0.07 |
Spectroscopic and Structural Characterization in Research
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been instrumental in elucidating the structural characteristics of fluoroacetyl chloride. These studies have been conducted in various phases—gas, liquid, and solid—to understand the molecule's behavior under different conditions. nih.gov
Infrared (IR) spectroscopy confirms the presence of key functional groups within the this compound molecule. The analysis of its IR spectrum, recorded from gaseous, liquid, and solid samples, allows for the assignment of fundamental vibrational frequencies. pdx.edupitt.edu A prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of acyl chlorides. Other significant absorptions are attributed to the stretching and bending vibrations of the C-F, C-Cl, and CH₂ groups. These assignments are often supported by ab initio calculations which predict harmonic force constants, wavenumbers, and infrared intensities. pdx.edu
Interactive Data Table: Key IR Frequencies for this compound Conformers
| Vibrational Mode | Trans Conformer (cm⁻¹) | Cis Conformer (cm⁻¹) |
|---|---|---|
| C=O Stretch | ~1820 | ~1830 |
| CH₂ Wag | ~1375 | ~1410 |
| C-F Stretch | ~1050 | ~1100 |
Note: The frequencies are approximate values derived from spectral data and computational models.
Raman spectroscopy complements IR spectroscopy by providing information on the molecular vibrations of this compound. Studies of the Raman spectra, particularly at variable temperatures, have been crucial for investigating the compound's conformational isomerism. wikipedia.org By analyzing the Raman scattering from both gaseous and liquid states, researchers can identify vibrational modes that are more active in Raman than in IR, offering a more complete picture of the molecule's vibrational framework. pdx.eduwikipedia.org These experimental findings are often compared with theoretical calculations to assign the observed vibrational bands to specific motions of the atoms within the different conformers. pdx.edu
A key aspect of this compound's structural chemistry is the existence of rotational isomers, or conformers, arising from rotation around the C-C single bond. Research has identified two primary conformers: a more stable trans form, where the fluorine and chlorine atoms are positioned on opposite sides of the C-C bond, and a higher-energy cis form, where they are on the same side. wikipedia.org
The far-infrared spectrum of gaseous this compound has been particularly revealing. The fundamental asymmetric torsion for the trans conformer is observed at approximately 116.18 cm⁻¹, while the torsion for the less stable cis conformer appears at a lower frequency of about 49.42 cm⁻¹. wikipedia.org The energy difference between these conformers has been quantified through various studies. Early estimates suggested an enthalpy difference of 980 ± 100 cal/mole. nih.gov More detailed investigations using far-infrared data calculated an enthalpy difference of 541 ± 45 cm⁻¹ (1.55 ± 0.13 kcal/mol). wikipedia.org Studies of Raman spectra at different temperatures determined the enthalpy difference to be 509 ± 37 cm⁻¹ (1.46 ± 0.10 kcal/mol) in the gaseous state and 310 ± 8 cm⁻¹ (0.89 ± 0.02 kcal/mol) in the liquid state. wikipedia.org More recent studies involving variable temperature infrared spectra of xenon solutions have also identified a third, even less stable gauche conformer. pdx.edu These studies determined the enthalpy difference between the trans and cis forms to be 159 ± 11 cm⁻¹. pdx.edu
Interactive Data Table: Energy Differences Between this compound Conformers
| Comparison | Enthalpy Difference (cm⁻¹) | Enthalpy Difference (kJ/mol) |
|---|---|---|
| Trans vs. Cis | 159 ± 11 | 1.90 ± 0.14 |
| Cis vs. Gauche | 222 ± 18 | 2.66 ± 0.21 |
To study the individual conformers of this compound in more detail, researchers employ low-temperature techniques. By dissolving the compound in liquid xenon and recording infrared spectra at temperatures ranging from -50 to -105 °C, it is possible to "freeze" the equilibrium between the conformers. pdx.edu As the temperature is lowered, the population of the more stable trans conformer increases relative to the less stable cis and gauche forms. This temperature-dependent change in the relative intensities of vibrational bands allows for the unambiguous assignment of spectral features to each specific conformer and provides data to determine their relative stabilities. pdx.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of this compound, providing information about the electronic environment of the nuclei within the molecule.
In the ¹H NMR spectrum of this compound, the chemical environment of the two protons in the methylene (-CH₂-) group is of primary interest. These protons are chemically equivalent and are adjacent to two strongly electron-withdrawing groups: the fluorine atom and the acyl chloride group (-C(O)Cl). This significant deshielding effect is expected to shift their resonance signal to a lower field (higher ppm value) compared to protons in a simple alkane.
The signal for the -CH₂- protons is expected to appear as a doublet. This splitting pattern arises from spin-spin coupling with the single, adjacent fluorine-19 nucleus (¹⁹F, spin I=½). The interaction between the protons and the fluorine nucleus splits the single peak into two, following the n+1 rule (where n=1 for the fluorine atom). The typical chemical shift for protons on a carbon adjacent to a fluorine atom is in the range of 4.0-4.5 ppm. The additional presence of the acyl chloride group would further influence this chemical shift.
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for determining the carbon skeleton of an organic molecule. In this compound (FCH₂COCl), there are two distinct carbon environments, which give rise to two unique signals in a proton-decoupled ¹³C NMR spectrum.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) in ppm |
|---|---|
| -C H₂F | ~ 80 - 90 ppm |
| -C OCl | ~ 165 - 175 ppm |
Note: Values are estimations based on computational prediction tools and typical ranges for similar functional groups.
Chemical Shift Analysis and Substituent Effects
The chemical shifts observed in the ¹³C NMR spectrum of this compound are directly influenced by the electronic environment of each carbon atom, which is primarily dictated by the inductive effects of the halogen substituents.
Carbonyl Carbon (-COCl): The carbonyl carbon experiences a strong deshielding effect, causing it to resonate at a very low field (~165-175 ppm). This is a characteristic feature of acyl chlorides oregonstate.edu. The high electronegativity of both the double-bonded oxygen and the single-bonded chlorine atom withdraws electron density from the carbonyl carbon, reducing its shielding and increasing its resonance frequency libretexts.org.
Methylene Carbon (-CH₂F): The methylene carbon is bonded to a fluorine atom, which is the most electronegative element. The powerful electron-withdrawing inductive effect of fluorine significantly deshields the attached carbon, causing its signal to appear much further downfield (~80-90 ppm) than a standard sp³-hybridized carbon libretexts.org. This substantial downfield shift is a hallmark of alpha-fluorination in aliphatic systems. The analysis of these substituent-induced shifts is crucial for confirming the connectivity of the molecule.
Microwave Spectroscopy
Microwave spectroscopy has been employed to obtain high-resolution rotational spectra of this compound in the gas phase. This technique allows for the precise determination of the molecule's rotational constants, from which a detailed molecular structure can be derived. Research has identified the existence of multiple rotational isomers (conformers) of this compound, arising from rotation about the C-C single bond. Studies have successfully identified the trans, cis, and gauche conformers, with the trans conformer determined to be the most stable form nih.gov.
Determination of Rotational Constants and Molecular Structure
Through the analysis of the microwave spectrum, researchers have determined the rotational constants for the most abundant isotopologues of this compound. For the trans conformer of FCH₂CO³⁵Cl, twenty-two distinct transitions were recorded and analyzed nih.gov. These constants are inversely related to the moments of inertia of the molecule and are essential for calculating precise structural parameters like bond lengths and bond angles.
By combining experimental rotational constants with theoretical calculations (e.g., MP2/6-311+G(d,p)), an adjusted, experimentally-informed molecular structure (r₀ parameters) has been obtained for the trans conformer nih.gov.
Table 2: Rotational Constants for the trans Conformer of this compound Isotopologues
| Isotopologue | A (MHz) | B (MHz) | C (MHz) |
|---|---|---|---|
| FCH₂CO³⁵Cl | 10034.7 | 2588.9 | 2110.4 |
| FCH₂CO³⁷Cl | 10033.4 | 2517.3 | 2068.7 |
Source: Data derived from microwave spectroscopy studies. nih.gov
Analysis of Nuclear Quadrupole Coupling Constants
Nuclei with a spin quantum number I > 1/2, such as ³⁵Cl and ³⁷Cl, possess a non-spherical charge distribution known as a nuclear electric quadrupole moment. In microwave spectroscopy, the interaction of this quadrupole moment with the electric field gradient at the nucleus causes a hyperfine splitting of the rotational lines. The analysis of this splitting yields nuclear quadrupole coupling constants (e.g., χ_aa, χ_bb, χ_cc), which provide valuable information about the electronic environment of the C-Cl bond, including its ionic and double-bond character.
While specific nuclear quadrupole coupling constants for this compound are not detailed in the primary literature found, data from the closely related molecule, acetyl chloride (CH₃COCl), illustrates the principle. For acetyl chloride, the constants were determined to be -58.5 MHz and 21.5 MHz for ³⁵Cl along the C-Cl bond axis and perpendicular to the molecular plane of symmetry, respectively aip.org. A similar analysis for this compound would offer insight into how the substitution of hydrogen with fluorine affects the electronic distribution within the C-Cl bond.
Studies on Internal Rotation and Barrier Heights
The C-C single bond in this compound allows for the internal rotation of the -CH₂F group relative to the -COCl group, leading to different conformational isomers. Variable temperature infrared and Raman spectroscopy, in conjunction with microwave studies, have been used to investigate the energetics of this process nih.govaip.org.
The trans conformer, where the fluorine and chlorine atoms are anti-periplanar, is the most stable. The energy differences between the conformers have been experimentally determined. The enthalpy difference between the more stable trans and the higher energy cis conformer was found to be 159 ± 11 cm⁻¹ (1.90 ± 0.14 kJ/mol) nih.gov. The energy difference between the trans and gauche forms is 386 ± 13 cm⁻¹ (4.61 ± 0.16 kJ/mol) nih.gov. These energy differences represent the barriers to internal rotation and are critical for understanding the molecule's dynamic behavior and conformational preferences aip.org.
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is a fundamental analytical technique used to confirm the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₂H₂ClFO), the calculated molar mass is 96.49 g·mol⁻¹ wikipedia.org. The monoisotopic mass, which is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O), is approximately 95.98 u.
In an electron ionization (EI) mass spectrum, the parent molecular ion peak (M⁺) would be observed at m/z ≈ 96. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine. Due to the natural abundance of its two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), two molecular ion peaks will be observed: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl ([M+2]⁺) at m/z ≈ 98. This distinctive 3:1 intensity ratio for the M⁺ and [M+2]⁺ peaks provides unambiguous confirmation of the presence of a single chlorine atom in the molecule.
Elemental Analysis for Purity and Composition
Elemental analysis is a fundamental technique used to determine the elemental composition of a chemical compound. For this compound (C₂H₂ClFO), this method is crucial for verifying its empirical formula and assessing its purity. The analysis involves the quantitative determination of its constituent elements: carbon (C), hydrogen (H), chlorine (Cl), fluorine (F), and oxygen (O).
The theoretical elemental composition is calculated from the compound's molecular formula and the atomic weights of its elements. By comparing the experimentally determined percentages of each element to these theoretical values, researchers can confirm the identity of the synthesized compound and quantify its level of purity. For instance, a purity of 99% for this compound can be ascertained through this analytical method researchgate.net. Any significant deviation from the expected percentages may indicate the presence of impurities or that the incorrect compound has been formed.
The theoretical elemental composition of this compound is broken down in the table below.
| Element | Symbol | Atomic Weight (g/mol) | Count | Total Weight (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 2 | 24.022 | 24.90 |
| Hydrogen | H | 1.008 | 2 | 2.016 | 2.09 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 36.74 |
| Fluorine | F | 18.998 | 1 | 18.998 | 19.69 |
| Oxygen | O | 15.999 | 1 | 15.999 | 16.58 |
| Total | C₂H₂ClFO | 96.49 | 100.00 |
X-ray Structure Analysis of Derivatives
While X-ray crystallography of this compound itself is challenging due to its low boiling point and high reactivity, the technique is invaluable for characterizing its stable, solid derivatives. By reacting this compound with other molecules, researchers can introduce the fluoroacetyl group (–COCH₂F) and form crystalline products. Single-crystal X-ray diffraction analysis of these derivatives provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms within the molecule.
A primary and direct derivative is fluoroacetamide , formed by the amidation of this compound. Its crystal structure has been determined, providing a foundational understanding of the geometry of the fluoroacetyl group in a solid state nih.gov.
More complex derivatives are also studied to understand steric and electronic effects in larger systems. For example, the crystal structure of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide, a compound containing a related trifluoroacetamide group, has been elucidated. In this complex molecule, the analysis revealed that the pyrazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 89.80 (5)° nih.goviucr.org. The study also detailed how strong N—H⋯O hydrogen bonds link the molecules into chains within the crystal lattice nih.goviucr.org. Such detailed structural insights are crucial for fields like materials science and drug design.
The table below summarizes key crystallographic data for fluoroacetamide as a direct derivative.
| Parameter | Fluoroacetamide |
|---|---|
| Molecular Formula | C₂H₄FNO |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimension (a) | 5.103 Å |
| Unit Cell Dimension (b) | 5.343 Å |
| Unit Cell Dimension (c) | 6.901 Å |
| Unit Cell Angle (α) | 104.76° |
| Unit Cell Angle (β) | 100.42° |
| Unit Cell Angle (γ) | 100.08° |
| Reference | nih.gov |
Advanced Applications in Organic Synthesis Research
Agrochemicals Synthesis
Precursors for Herbicides and Pesticides
While direct synthesis pathways for specific, commercially available herbicides and pesticides using fluoroacetyl chloride are not extensively documented in publicly available literature, the introduction of the fluoroacetyl group is a known strategy in the development of new agrochemicals. The related compound, trithis compound, is utilized in the production of various pesticides. wikipedia.org The fluoroacetyl moiety can be incorporated into larger molecules to create new active ingredients with potentially improved efficacy and selectivity. The synthesis of such compounds often involves the reaction of this compound with appropriate nucleophiles to introduce the FCH₂CO- group.
Enhanced Bioactivity through Halogenation
The introduction of halogen atoms, particularly fluorine, into bioactive molecules is a well-established strategy to enhance their potency and metabolic stability. researchgate.net Halogenation can influence a molecule's lipophilicity, binding affinity to target enzymes or receptors, and resistance to metabolic degradation. While specific research focusing solely on this compound's role in enhancing bioactivity is limited, the general principles of halogenation suggest that the incorporation of the fluoroacetyl group can lead to the development of new agrochemicals with improved performance characteristics. The electron-withdrawing nature of the fluorine atom can significantly impact the electronic properties of the parent molecule, potentially leading to enhanced biological activity.
Materials Science Applications
The unique properties conferred by the fluorine atom make this compound a valuable monomer and reagent in the synthesis of advanced materials with tailored characteristics.
Synthesis of Fluorinated Polymers
This compound can be utilized in the synthesis of fluorinated polymers, such as poly(fluoroacrylates). These polymers are known for their unique surface properties, including low surface energy and high hydrophobicity. While specific industrial processes for the large-scale polymerization of this compound are not widely published, research in this area explores its potential as a monomer or co-monomer in the creation of novel fluoropolymers with specialized applications. The synthesis of poly(fluoroacrylate)s with tunable wettability has been achieved through the radical copolymerization of related fluorinated monomers. rsc.org
Reagent in Various Organic Reactions
This compound's reactivity as an acyl chloride makes it a versatile reagent for introducing the fluoroacetyl group into a variety of organic molecules.
Acylation Agent for Introducing Acetyl Groups
This compound is a potent acylation agent, readily reacting with nucleophiles such as alcohols, amines, and aromatic compounds to introduce the fluoroacetyl group (FCH₂CO-). wikipedia.orgacechemistry.co.uk This reaction, often carried out under Friedel-Crafts conditions for aromatic substrates, is a fundamental transformation in organic synthesis. sigmaaldrich.comwikipedia.orgrsc.orgorganic-chemistry.orgmasterorganicchemistry.com The introduction of the fluoroacetyl group can serve as a key step in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. biosynth.comatamanchemicals.comgneebio.com For instance, the acylation of aromatic compounds with acetyl chloride (a related compound) is a widely used industrial process. niir.org The reactivity of this compound is similar, allowing for the efficient formation of new carbon-carbon bonds.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₂H₂ClFO |
| Molar Mass | 96.49 g/mol |
| Boiling Point | 70-71 °C |
| CAS Number | 359-06-8 |
Protecting Group for Alcohols and Amines
In multistep organic synthesis, a protecting group is a chemical moiety that is temporarily introduced to a functional group to ensure its inactivity during a subsequent chemical reaction. This strategy is crucial for achieving chemoselectivity when multiple reactive sites are present in a molecule. Fluoroacyl groups, introduced by reagents such as this compound, serve as effective protecting groups for alcohols and amines, particularly in harsh reaction conditions.
The use of trifluoroacylation, a closely related process, has been demonstrated to generate robust protecting groups for amine and hydroxyl functionalities, especially in strong nitrating media like nitric acid/oleum. The fluoroacetyl group provides significant protection and can be readily removed under mild conditions, a critical feature for an effective protecting group. Deprotection is often achieved through solvolysis with an alcohol, such as methanol (B129727) or ethanol, sometimes in the presence of a salt like sodium acetate (B1210297). This allows for selective removal without affecting other sensitive parts of the molecule.
The stability and removal conditions for protecting groups are key considerations in synthesis design. The fluoroacetyl group's characteristics can be compared with other common protecting groups used for alcohols and amines.
| Protecting Group | Target Functional Group | Common Reagent | Deprotection Conditions | Key Features |
|---|---|---|---|---|
| Fluoroacetyl | Alcohols, Amines | This compound | Mild solvolysis (e.g., methanol, ethanol). | Stable in strong acidic/nitrating media. |
| Acetyl (Ac) | Alcohols, Amines | Acetyl chloride, Acetic anhydride | Acid or base. | Common but less stable in harsh conditions compared to fluoroacetyl. |
| Benzyl (Bn) | Alcohols, Amines | Benzyl bromide | Hydrogenolysis. | Widely used; removed by catalytic hydrogenation. |
| tert-Butyloxycarbonyl (Boc) | Amines | Di-tert-butyl dicarbonate | Concentrated strong acid (e.g., TFA, HCl). | Common in peptide synthesis. |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amines | Fmoc-Cl | Base (e.g., piperidine). | Base-labile; widely used in solid-phase peptide synthesis. |
Derivatization in Analytical Chemistry
Derivatization is a chemical modification process used to convert a compound into a product with properties that are better suited for a specific analytical technique. For gas chromatography (GC) and high-performance liquid chromatography (HPLC), this often involves increasing volatility, improving thermal stability, or enhancing detector response. This compound is utilized as an acylating agent in such derivatization strategies.
Determination of High Molecular Weight Alcohols
High molecular weight alcohols, including fatty alcohols, often exhibit low volatility and may adsorb onto the chromatographic column, leading to poor peak shape and inaccurate quantification. Derivatization of the terminal hydroxyl group is a common strategy to overcome these issues. Acylation with reagents like this compound converts the polar hydroxyl group into a less polar, more volatile fluoroacetyl ester. This transformation reduces hydrogen bonding, thereby improving chromatographic behavior for GC analysis. While other reagents such as 2-fluoro-N-methylpyridinium p-toluenesulfonate are used to impart a charge for LC/MS analysis, acylation with this compound is particularly effective for GC-based methods.
Analysis of Cholesterol, Lipids, and Fatty Acids
Lipids, a broad group of organic compounds including cholesterol, fatty acids, and triglycerides, are essential biological molecules. The analysis of these compounds, particularly via GC/MS, often requires a derivatization step to enhance their volatility and thermal stability. Cholesterol, for instance, contains a hydroxyl group that can be esterified. Acylation of cholesterol with an acyl chloride, a reaction for which this compound is suitable, converts it into a cholesteryl ester. This process is analogous to methods using fatty acid anhydrides to form various cholesteryl esters. The resulting fluoroacetylated derivative is more volatile and less prone to degradation in the hot GC injection port, allowing for more accurate and sensitive quantification. Similarly, fatty acids are often converted to methyl esters for GC analysis, a process that can also be achieved with other acylating agents to improve their chromatographic properties.
C-terminal Sequence Analysis of Proteins
Determining the amino acid sequence of proteins is fundamental in biochemistry. While Edman degradation is a classic method for N-terminal sequencing, C-terminal sequencing has presented more challenges. An improved chemical method involves the activation of the C-terminal carboxylic acid with an acyl chloride, followed by derivatization to form a thiohydantoin.
In this process, a reagent such as acetyl chloride—a close analogue of this compound—is used in trifluoroacetic acid to activate the C-terminal carboxyl group, likely forming an oxazolonium ion intermediate. This activated intermediate then reacts with a nucleophile like ammonium (B1175870) thiocyanate (B1210189) to yield an amino acid thiohydantoin, which can be cleaved and identified by HPLC. This chemistry has proven effective for all natural amino acids, including proline, which was previously a significant challenge. The successful derivatization of proline using this method can achieve yields of up to 60%. This advancement represents a major step toward a general and comprehensive method for C-terminal protein sequencing.
Generation of Stable Analytes for GC or HPLC Analysis
The primary goal of derivatization in chromatography is to create a new compound (analyte) that has superior analytical properties compared to the original molecule. Reagents like this compound are used to introduce a fluoroacetyl group, which modifies the analyte's physicochemical properties in several beneficial ways for both GC and HPLC analysis.
For GC analysis, the key benefits of derivatization include:
Increased Volatility : By replacing active hydrogens on polar functional groups like -OH and -NH2, intramolecular hydrogen bonding is reduced, which lowers the boiling point of the compound.
Improved Thermal Stability : The resulting derivatives are often more stable at the high temperatures used in the GC injector and column.
Enhanced Detectability : The introduction of fluorine atoms can significantly enhance the response of an electron capture detector (ECD), allowing for trace-level analysis.
Better Separation and Peak Shape : Derivatization reduces the polarity of analytes, minimizing their interaction with active sites in the GC system and resulting in more symmetrical peaks and improved resolution.
For HPLC analysis, derivatization can be employed to:
Introduce a Chromophore : Attaching a group that absorbs UV or visible light can facilitate detection for compounds that lack a native chromophore.
Introduce a Fluorophore : Adding a fluorescent group allows for highly sensitive fluorescence detection.
Improve Ionization : For LC/MS, derivatization can introduce a permanently charged group or a group that is more easily ionized, enhancing sensitivity in the mass spectrometer.
The following table summarizes the general effects of derivatization for chromatographic analysis.
| Parameter | Effect of Derivatization | Rationale | Primary Technique Benefited |
|---|---|---|---|
| Volatility | Increased | Reduces polarity and hydrogen bonding by masking -OH, -NH, and -SH groups. | GC |
| Thermal Stability | Increased | Protects thermally labile functional groups from degradation at high temperatures. | GC |
| Detector Response | Enhanced | Introduces fluorine atoms for ECD or chromophores/fluorophores for UV/fluorescence detectors. | GC, HPLC |
| Peak Shape | Improved | Reduces tailing by minimizing interactions with active sites in the column. | GC, HPLC |
| Separation | Improved | Alters the retention characteristics of analytes, often leading to better resolution. | GC, HPLC |
Biochemical and Biological Activities Research
Interaction with Biological Targets
Fluoroacetyl chloride's interactions with specific biological targets such as enzymes and receptors are not well-characterized in peer-reviewed research.
Detailed research on the binding of this compound to specific biological receptors is scarce. One commercial supplier notes that the compound has been found to activate a G protein-coupled receptor, though the specific receptor and the details of this activation are not provided in accessible scientific literature.
Anticancer Properties Research
The potential anticancer properties of this compound have not been a significant focus of published research.
There are no specific studies available that detail the inhibition of tumor growth by this compound or its interaction with cellular pathways implicated in cancer. A single commercial source indicates that this compound has been shown to be carcinogenic for mice and rats, which contradicts the premise of it having anticancer properties. However, the primary studies supporting this claim are not cited.
No molecular docking studies have been published that investigate the interaction of this compound with enzymes known to be involved in cancer progression. Such studies are crucial for predicting the binding affinity and potential inhibitory action of a compound against a specific biological target.
Antimicrobial Activity Investigations
There is no available research in scientific databases detailing investigations into the antimicrobial properties of this compound against bacteria, fungi, or other microorganisms.
Antibacterial Effects
The incorporation of fluorine into organic molecules can significantly enhance their biological properties, including antibacterial activity. acs.orgcas.cnwikipedia.org While specific studies focusing exclusively on this compound are not extensively documented in the available literature, research on its metabolic surrogate, fluoroacetate (B1212596), provides evidence of antibacterial action. For instance, studies on Escherichia coli have shown that fluoroacetate has an inhibitory effect on bacterial growth. asm.org This inhibition specifically affects the lag period of the growth cycle, suggesting that fluoroacetate interferes with the synthesis of metabolites essential for the initiation of cell division. asm.org The general principle that fluorination can lead to potent antibacterial agents is well-established, with many fluorinated compounds being developed as antibacterial drugs. nih.govnih.govstanford.edu
Antifungal Activities
Similar to its antibacterial potential, the antifungal activities of organofluorine compounds have been a subject of significant interest in medicinal chemistry. cas.cn Fluorine-containing compounds are integral to a number of successful antifungal drugs. wikipedia.orgnih.gov The introduction of fluorine atoms or trifluoromethyl groups into a molecule can alter properties such as lipophilicity and metabolic stability, which can enhance antifungal efficacy. nih.govresearchgate.net Several studies have focused on synthesizing and evaluating novel fluorinated molecules, such as chalcones and triazoles, demonstrating their potential as effective antifungal agents against pathogenic fungi like Candida albicans. nih.govmdpi.com While direct antifungal testing of this compound is not widely reported, the established activity of other fluorinated compounds suggests a potential area for future investigation.
Effects on Cellular Pathways and Biological Mechanisms
The most profound and well-documented biological effect of fluoroacetate, the active form of this compound in biological systems, is its disruption of cellular metabolism through a process known as "lethal synthesis". researchgate.netnih.gov Once inside the cell, fluoroacetate is converted into fluoroacetyl-coenzyme A (fluoroacetyl-CoA). quora.comnih.gov This molecule is structurally similar to the vital metabolic intermediate, acetyl-CoA. wikipedia.org
Due to this similarity, the enzyme citrate (B86180) synthase, which normally catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, mistakenly uses fluoroacetyl-CoA as a substrate. wikipedia.orgnih.govaetox.es This reaction produces fluorocitrate. mhmedical.comwikipedia.org The resulting fluorocitrate is a potent inhibitor of aconitase, the next enzyme in the tricarboxylic acid (TCA) cycle. researchgate.netwikipedia.orgnih.gov By binding tightly to aconitase, fluorocitrate effectively blocks the cycle, leading to a halt in cellular respiration and energy production. nih.govnih.gov This inhibition causes a dramatic accumulation of citrate within the cell and blood, disrupts adenosine (B11128) triphosphate (ATP) production, and leads to a cascade of downstream effects including metabolic acidosis and cell death. nih.govmhmedical.cominchem.org
Role in Metabolism and Biochemical Transformations
The metabolic pathway of fluoroacetate is a critical area of study, not only for understanding its toxicity but also for discovering mechanisms of resistance. Central to this is the interaction of its activated form, fluoroacetyl-CoA, with specific enzymes.
In the fluoroacetate-producing bacterium Streptomyces cattleya, a defense mechanism has evolved to protect the organism from its own toxic metabolite. This protection is conferred by a highly specific enzyme known as fluoroacetyl-CoA thioesterase, or FlK. This enzyme's primary role is to hydrolyze fluoroacetyl-CoA back to fluoroacetate and coenzyme A, preventing the toxic fluoroacetyl-CoA from entering the TCA cycle and undergoing lethal synthesis. The gene encoding FlK is located within the same gene cluster as the fluorinase enzyme responsible for creating the carbon-fluorine bond, highlighting its importance in the organism's fluorine metabolism.
The most remarkable feature of the FlK enzyme is its extraordinary ability to discriminate between its intended substrate, fluoroacetyl-CoA, and the structurally similar and metabolically abundant acetyl-CoA. Research has demonstrated that FlK shows a 106-fold preference for hydrolyzing fluoroacetyl-CoA over acetyl-CoA. This high degree of selectivity is crucial for the survival of S. cattleya, as nonspecific hydrolysis of acetyl-CoA would disrupt normal cellular metabolism.
This discrimination arises from differences in both substrate binding and reactivity. The enzyme's active site is finely tuned to recognize and accommodate the fluorine atom. Key amino acid residues and structural features, including a unique "lid" structure not found in other similar thioesterases, create a specific binding pocket. This pocket leverages the unique properties of the fluorine atom to enhance the reaction rate for fluoroacetyl-CoA while selecting against the binding and hydrolysis of acetyl-CoA.
Kinetic Parameters of FlK with Fluoroacetyl-CoA and Acetyl-CoA
| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Fold Discrimination (vs. Fluoroacetyl-CoA) |
|---|---|---|---|---|
| Fluoroacetyl-CoA | 400 | 8 | 5 x 10⁷ | 1 |
| Acetyl-CoA | 0.0003 | 10000 | 30 | 1.67 x 10⁶ |
Structure-Activity Relationships in Biological Systems
The study of the FlK enzyme provides a classic example of structure-activity relationships in a biological system. The substitution of a single hydrogen atom with a fluorine atom in acetyl-CoA dramatically alters its biological activity and interaction with the enzyme. The selectivity of FlK for fluoroacetyl-CoA is not just based on the increased polarization of the thioester carbonyl due to fluorine's electronegativity. It also relies on precise molecular recognition of the fluoromethyl group by the enzyme's active site during both the formation and breakdown of the acyl-enzyme intermediate.
Research has identified specific amino acid residues, such as His76, that are critical for this specificity. Kinetic studies using deuterated substrates have shown that the enzyme recognizes the prochiral fluoromethyl group to correctly position the molecule for catalysis. This detailed understanding of how a single fluorine atom can so profoundly dictate substrate specificity provides valuable insights for drug design and the engineering of fluorine-selective biocatalysts.
Environmental Research and Toxicological Mechanisms
Environmental Fate Studies
The environmental fate of fluoroacetyl chloride is largely dictated by its high reactivity, particularly with water. Its behavior in soil and potential for migration are influenced by the properties of its degradation products.
Degradation Pathways and Transformation Products
This compound undergoes rapid transformation in the environment through several key pathways.
Hydrolysis : The primary degradation pathway for this compound is its reaction with water or moisture in the air. This hydrolysis is a vigorous reaction that yields fluoroacetic acid and hydrochloric acid.
Thermal Decomposition : When heated, this compound decomposes, emitting highly toxic fumes. These fumes include chlorine and fluorine-containing compounds such as hydrogen chloride, phosgene, and hydrogen fluoride (B91410).
Biodegradation of Products : The primary transformation product, fluoroacetate (B1212596), is subject to further degradation. It is considered to be dissipated mainly through metabolism by microorganisms. Certain microorganisms are capable of dehalogenating fluoroacetate, metabolizing it into fluoride and glycolate.
A summary of the primary degradation pathways and resulting products is presented below.
| Degradation Pathway | Triggering Condition | Key Transformation Products | Citation(s) |
| Hydrolysis | Contact with water/moisture | Fluoroacetic acid, Hydrochloric acid | |
| Thermal Decomposition | Exposure to high heat | Hydrogen chloride, Phosgene, Hydrogen fluoride | |
| Biodegradation | Microbial action on fluoroacetate | Fluoride, Glycolate |
Ecotoxicological Investigations
The ecotoxicological impact of this compound is primarily associated with its degradation products, fluoroacetate, fluoride, and chloride, which can affect various organisms within an ecosystem.
Impact on Aquatic Ecosystems
The hydrolysis products of this compound can have significant detrimental effects on aquatic life.
Fluoride Toxicity : The toxicity of fluoride to aquatic organisms is influenced by several factors, including water hardness; it is generally more toxic in softer waters. Fluoride ions can act as enzymatic poisons, disrupting metabolic processes like glycolysis. In invertebrates and fish, fluoride tends to accumulate in the exoskeleton and bone tissue, respectively. Studies have shown that fluoride concentrations as low as 0.5 mg/L can negatively impact freshwater invertebrates and fish in soft water environments.
Chloride Toxicity : Elevated concentrations of chloride in freshwater ecosystems can harm aquatic organisms, including fish, plants, and amphibians. The primary mechanism of toxicity is interference with osmoregulation, the biological process that maintains the correct balance of salt and water in an organism's bodily fluids. Disruption of this process can impede growth, reproduction, and survival.
The following table summarizes the ecotoxicological effects of the key degradation products.
| Transformation Product | Affected Organisms | Toxic Effects | Citation(s) |
| Fluoride | Algae, Aquatic Plants, Invertebrates, Fish | Enzyme inhibition, disruption of metabolic processes, bioaccumulation in bone/exoskeleton. | |
| Chloride | Fish, Amphibians, Aquatic Plants | Interference with osmoregulation, leading to hindered survival, growth, and reproduction. |
Bioactivity of Transformation Products
The primary hydrolysis product, fluoroacetic acid (as fluoroacetate), is a highly bioactive and toxic compound. Its mechanism of action is a well-documented process known as "lethal synthesis."
Upon absorption into an organism, fluoroacetate is converted into fluoroacetyl-CoA. This molecule then enters the citric acid cycle (Krebs cycle) where the enzyme citrate (B86180) synthase catalyzes its condensation with oxaloacetate to form fluorocitrate. It is this resulting compound, fluorocitrate, that is the active toxicant. Fluorocitrate acts as a potent inhibitor of the enzyme aconitase, effectively blocking a critical step in the citric acid cycle and halting cellular energy production.
Toxicological Mechanisms
The toxicity of this compound is mediated through the metabolic conversion of its primary degradation product, fluoroacetate.
The process begins with the conversion of fluoroacetate into fluorocitrate within the mitochondria of cells in a process termed 'lethal synthesis'. The fluorocitrate molecule then acts as a powerful inhibitor of the enzyme aconitase.
Initially thought to be a competitive inhibitor, it was later understood that fluorocitrate functions as a "mechanism-based inhibitor" or "suicide substrate" for aconitase. The enzyme mistakenly processes fluorocitrate, first converting it to fluoro-cis-aconitate. Aconitase then facilitates the addition of a hydroxyl group and the removal of the fluoride ion, which generates 4-hydroxy-trans-aconitate (HTA). This HTA molecule binds extremely tightly to the active site of the aconitase enzyme, leading to irreversible inhibition.
The blockage of the citric acid cycle at the aconitase step leads to two major metabolic consequences:
A drastic reduction in cellular energy production (ATP synthesis).
A massive accumulation of citrate within the cells and bloodstream.
This accumulation of citrate can, in turn, inhibit other key regulatory enzymes, including phosphofructokinase, which disrupts the process of glycolysis. The combined effects of cellular energy depletion and the disruption of other metabolic pathways lead to the severe toxic effects associated with fluoroacetate poisoning, which can ultimately result in cardiac failure or respiratory arrest.
Corrosive and Irritant Effects
This compound is a chemical compound recognized for its significant corrosive properties. noaa.gov It is known to be corrosive to the skin and an irritant to the eyes. noaa.govnih.govnoaa.gov This corrosive action is a characteristic shared by acyl halides. Upon contact with moisture, such as the moisture present on skin or in the eyes, it can cause severe irritation and burns. nih.govnj.gov While some animal models have suggested it is not a primary skin irritant, prolonged dermal exposure can lead to temporary discomfort. scbt.com However, contact with open cuts, abraded, or irritated skin should be avoided, as it may lead to systemic health effects following absorption. scbt.com Inhalation of its vapors can also cause irritation of the nose, throat, and respiratory system. nih.govscbt.com
Hydrolysis Products and their Contribution to Toxicity (e.g., HCl, Fluoroacetic Acid)
Hydrochloric Acid (HCl): As a strong acid, HCl is corrosive and contributes to the immediate irritant effects on the skin, eyes, and respiratory tract. nih.gov Acute inhalation of HCl vapors can cause choking, coughing, a burning sensation, and ulceration of the nose, throat, and larynx. scbt.com Chronic exposure to HCl fumes has been associated with discoloration and erosion of teeth, bleeding of the nose and gums, and chronic bronchitis. scbt.com
Fluoroacetic Acid: The formation of fluoroacetic acid (as fluoroacetate) is of primary toxicological concern due to its systemic effects. nih.govregulations.gov Fluoroacetate is a potent metabolic poison. researchgate.net Within the body, it undergoes a process known as "lethal synthesis," where it is converted into fluorocitrate. regulations.govresearchgate.net Fluorocitrate then inhibits aconitase, a critical enzyme in the tricarboxylic acid (TCA) cycle, effectively halting cellular respiration and leading to energy depletion. regulations.govresearchgate.net This disruption of the TCA cycle is the underlying mechanism for the severe systemic toxicity observed in fluoroacetate poisoning. researchgate.net
Neurological and Systemic Effects
Exposure to this compound can lead to severe and delayed neurological and systemic effects, largely attributable to the toxicity of its fluoroacetate hydrolysis product. noaa.govnih.govguidechem.com The onset of symptoms can be delayed, typically appearing within 30 minutes but sometimes taking as long as 20 hours post-exposure. noaa.govnih.govguidechem.com
The clinical pattern of poisoning is similar to that observed with fluoroacetate and includes a range of severe signs and symptoms. nih.govregulations.gov Initial effects may include nausea, vomiting, excessive salivation, diarrhea, blurred vision, and tingling sensations. noaa.govguidechem.com These can progress to more severe neurological manifestations such as muscular twitching, apprehension, auditory hallucinations, and facial numbness. noaa.govscbt.com The most critical effects involve the central nervous system (CNS) and the cardiovascular system, potentially leading to convulsions, coma, respiratory depression, heart failure, and ventricular fibrillation. noaa.govnih.govregulations.gov Death can result from asphyxia during convulsions, cardiac arrest, or CNS depression. regulations.gov
Carcinogenic Potential in Animal Models
Based on the available research, there is no specific information detailing studies on the carcinogenic potential of this compound in animal models. The International Agency for Research on Cancer (IARC) evaluates the carcinogenicity of various chemicals, but this compound is not mentioned in the provided literature. iarc.frwho.int
Comparative Toxicology with Related Compounds
The toxicology of this compound can be better understood when compared with structurally related acyl halides, such as chloroacetyl chloride and trithis compound. While all are corrosive and irritants due to the acyl chloride group and their hydrolysis to HCl, their systemic toxicity varies based on their respective halogenated acetic acid hydrolysis products.
| Feature | This compound | Chloroacetyl Chloride | Trithis compound |
| Primary Hazard | Highly toxic by inhalation; corrosive. noaa.govnih.gov | Corrosive; irritant. nj.gov | Toxic gas; corrosive and irritant. wikipedia.orgnih.gov |
| Hydrolysis Products | Fluoroacetic Acid, Hydrochloric Acid. nih.gov | Chloroacetic Acid, Hydrochloric Acid. | Trifluoroacetic Acid, Hydrochloric Acid. wikipedia.org |
| Mechanism of Systemic Toxicity | "Lethal synthesis" to fluorocitrate, which inhibits the aconitase enzyme in the TCA cycle. regulations.govresearchgate.net | Toxicity is primarily associated with its corrosive properties and the effects of chloroacetic acid. | The trifluoroacetyl group can act as a hapten, covalently binding to proteins and potentially triggering an immune response. nih.gov |
| Key Toxicological Effects | Delayed and severe neurological and cardiovascular effects, including convulsions and heart failure. noaa.govnih.gov | Severe irritation and burns to skin, eyes, and respiratory tract. nj.gov | Severe irritation to eyes, skin, and mucous membranes; may be fatal if inhaled. wikipedia.orgnih.gov |
Risk Assessment and Exposure Limit Methodologies
Risk assessment for acutely toxic chemicals often involves establishing exposure limits to guide emergency response and planning. wikipedia.orgnih.gov One of the primary methodologies for this is the development of Acute Exposure Guideline Levels (AEGLs). wikipedia.orgnih.gov AEGLs represent threshold exposure limits for the general public, including susceptible individuals, applicable to short-term, emergency exposure periods ranging from 10 minutes to 8 hours. nih.gov
AEGLs are established at three distinct tiers, each corresponding to a different level of severity of health effects: wikipedia.orgnih.gov
AEGL-1: The concentration above which the general population could experience notable discomfort, irritation, or certain asymptomatic, nonsensory effects that are transient and reversible upon cessation of exposure. nih.gov
AEGL-2: The concentration above which the general population could experience irreversible or other serious, long-lasting adverse health effects or an impaired ability to escape. nih.gov
AEGL-3: The concentration above which the general population could experience life-threatening health effects or death. nih.gov
Acute Exposure Guideline Levels (AEGLs)
There is conflicting information regarding the established AEGLs for this compound. While some sources, such as the National Oceanic and Atmospheric Administration (NOAA), state that no AEGL information is available, other sources provide specific values. noaa.govnoaa.gov The following values have been published:
| AEGL Tier | 10 min | 30 min | 60 min | 4 hr | 8 hr |
| AEGL-1 | 1.8 ppm | 1.8 ppm | 1.8 ppm | 1.8 ppm | Not Specified |
| AEGL-2 | 210 ppm | 100 ppm | 26 ppm | Not Specified | Not Specified |
| AEGL-3 | 620 ppm | Not Specified | Not Specified | Not Specified | Not Specified |
Table data sourced from Santa Cruz Biotechnology. scbt.com
In addition to AEGLs, other exposure criteria exist, such as the Protective Action Criteria (PACs) developed by the U.S. Department of Energy. For this compound, the following PAC values are listed: noaa.gov
PAC-1: 0.91 mg/m³
PAC-2: 10 mg/m³
PAC-3: 60 mg/m³
Immediately Dangerous to Life or Health (IDLH) Values
An established Immediately Dangerous to Life or Health (IDLH) value specifically for this compound has not been determined by the National Institute for Occupational Safety and Health (NIOSH). The CAMEO Chemicals database, maintained by the National Oceanic and Atmospheric Administration (NOAA), indicates that an IDLH value is currently unavailable for this compound. noaa.govnoaa.gov
This compound is recognized as being highly toxic upon inhalation. noaa.govnih.gov The primary danger in acute exposure scenarios is linked to its reactivity, particularly with moisture. When this compound comes into contact with water or humid air, it readily hydrolyzes to form corrosive and toxic compounds, including hydrogen chloride. nih.gov Furthermore, when heated to decomposition, it emits highly toxic fumes which may include hydrogen chloride, hydrogen fluoride, and phosgene. noaa.govnoaa.govscbt.com
Given the absence of a specific IDLH for this compound, toxicological considerations often reference its principal decomposition product, hydrogen chloride. The established IDLH for hydrogen chloride is 50 ppm. scbt.com One material safety data source suggests a revised IDLH value of 50 ppm for this compound, which aligns with the value for hydrogen chloride, indicating that the immediate danger is likely assessed based on its decomposition pathway. scbt.com
In the absence of a formal IDLH value, other emergency response guidelines, such as the Protective Action Criteria (PAC), are utilized for emergency planning and response. These values provide guidance on airborne concentrations for protecting the public. The PAC values for this compound are detailed below. noaa.govnoaa.gov
Interactive Data Table: Emergency Response Planning Values for this compound
| Guideline | Level | Value (mg/m³) | Definition |
|---|---|---|---|
| PAC | PAC-1 | 0.91 mg/m³ | The airborne concentration above which it is predicted that the general population, including susceptible individuals, could experience notable discomfort, irritation, or certain asymptomatic non-sensory effects. However, the effects are not disabling and are transient and reversible upon cessation of exposure. |
| PAC | PAC-2 | 10 mg/m³ | The airborne concentration above which it is predicted that the general population, including susceptible individuals, could experience irreversible or other serious, long-lasting adverse health effects or an impaired ability to escape. |
| PAC | PAC-3 | 60 mg/m³ | The airborne concentration above which it is predicted that the general population, including susceptible individuals, could experience life-threatening health effects or death. |
Q & A
Q. What are the common laboratory methods for synthesizing fluoroacetyl chloride, and what are their advantages/limitations?
this compound is typically synthesized via two primary routes:
- Method 1 : Decomposition of sodium, calcium, or barium fluoroacetate salts using sulfuric acid. This method requires isolation and drying of the intermediate salts, which introduces complexity and potential yield losses due to hygroscopicity .
- Method 2 : Direct reaction of phosphorus pentachloride (PCl₅) with fluoroacetic acid or fluoroacetamide. This approach avoids salt isolation and achieves higher purity, making it preferable for applications requiring minimal impurities (e.g., medicinal chemistry) . Limitations include the toxicity of phosphorus-based reagents and the need for stringent moisture control.
Q. What key physicochemical properties of this compound influence its reactivity in acylation reactions?
Key properties include:
- Boiling Point : 49.8°C at 760 mmHg, necessitating low-temperature handling to prevent volatilization .
- Reactivity with Water : Hydrolyzes exothermically, requiring anhydrous conditions during synthesis and storage .
- Electrophilicity : The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitutions compared to non-fluorinated analogs .
Q. How is this compound typically handled to mitigate its acute toxicity in laboratory settings?
Safety protocols include:
- Controlled Environments : Use of fume hoods with HEPA filters to prevent inhalation exposure (PAC-1 limit: 6 mg/m³) .
- Personal Protective Equipment (PPE) : Acid-resistant gloves and full-face shields to avoid dermal/ocular contact (NFPA Health Hazard Rating: 4) .
- Neutralization : Quenching residual reagent with ice-cold sodium bicarbonate to minimize hydrolysis byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound when using barium fluoroacetate as a precursor?
Optimization strategies include:
- Temperature Control : Maintaining reaction temperatures below 40°C to suppress side reactions (e.g., decarboxylation) .
- Catalyst Selection : Substituting sulfuric acid with methanesulfonic acid reduces foaming and improves phase separation during salt decomposition .
- Purification : Distillation under reduced pressure (e.g., 20 mmHg) enhances purity by removing residual fluoroacetic acid .
Q. What analytical techniques are recommended for detecting and quantifying trace impurities in this compound synthesized via phosphorus oxychloride routes?
Advanced characterization methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile impurities like unreacted fluoroacetamide or phosphorus oxychloride .
- ¹⁹F NMR Spectroscopy : Detects fluorinated byproducts (e.g., fluoroacetic anhydride) at ppm-level sensitivity .
- Karl Fischer Titration : Quantifies water content to ensure compliance with anhydrous storage standards (<0.1% w/w) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
